molecular formula C14H13ClFN3O3S B5002291 N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B5002291
M. Wt: 357.8 g/mol
InChI Key: KPYYEPAPBXLVES-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a pyridine ring, a benzamide moiety, and a dimethylsulfamoyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide intermediates. One common route includes the following steps:

    Preparation of 2-chloropyridine-3-amine: This can be achieved through the chlorination of pyridine, followed by amination.

    Formation of 5-(dimethylsulfamoyl)-2-fluorobenzoic acid: This involves the sulfonation of 2-fluorobenzoic acid with dimethylsulfamoyl chloride.

    Coupling Reaction: The final step involves coupling the 2-chloropyridine-3-amine with 5-(dimethylsulfamoyl)-2-fluorobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide stands out due to its unique combination of a pyridine ring, a benzamide moiety, and a dimethylsulfamoyl group

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S/c1-19(2)23(21,22)9-5-6-11(16)10(8-9)14(20)18-12-4-3-7-17-13(12)15/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYYEPAPBXLVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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